Product packaging for trans-1-Cinnamylpiperazine(Cat. No.:CAS No. 18903-01-0)

trans-1-Cinnamylpiperazine

Cat. No.: B099036
CAS No.: 18903-01-0
M. Wt: 202.3 g/mol
InChI Key: WGEIOMTZIIOUMA-QPJJXVBHSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged structure" in drug discovery. nih.gov This is attributed to its presence in a wide array of biologically active compounds across various therapeutic areas. nih.govmdpi.com The unique physicochemical properties of the piperazine nucleus, such as its ability to improve the pharmacokinetic profile of drug candidates, make it a valuable component in medicinal chemistry. mdpi.com The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the introduction of various substituents to modulate the biological activity and selectivity of the resulting compounds. nih.gov

Piperazine derivatives have been successfully developed into drugs for a range of central nervous system disorders, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone. nih.gov The versatility of the piperazine scaffold extends to its use in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

Historical Context of trans-1-Cinnamylpiperazine Research

The research history of this compound is linked to the broader exploration of piperazine-containing compounds. A significant related compound, AP-237 (buccinazine), which features a cinnamylpiperazine (B8809312) core, was developed several decades ago for pain management. caymanchem.com More recently, research has focused on the pharmacological characterization of various cinnamylpiperazine derivatives. For instance, studies between 2020 and 2021 investigated the toxicological and pharmacological profiles of novel synthetic opioids containing the cinnamylpiperazine structure, such as 2-methyl AP-237 and AP-238. nih.gov Furthermore, it has been identified that this compound is a human metabolite of cinnarizine (B98889), a drug used for motion sickness and vertigo. nih.gov

Significance of the this compound Moiety in Bioactive Compounds

The this compound moiety has been shown to be a critical component for the biological activity of several compounds. Its incorporation into molecular structures can lead to interactions with various biological targets, resulting in a range of pharmacological effects.

Research has highlighted the role of this moiety in the development of compounds with potential therapeutic applications:

Opioid Receptor Modulation: The cinnamylpiperazine structure is a key feature of a class of synthetic opioids. caymanchem.comnih.gov Studies have shown that derivatives of this compound can act as µ-opioid receptor (MOR) agonists. nih.gov For example, when conjugated with tripeptides, it has been shown to enhance binding to the µ-opioid receptor.

Anticancer Activity: Derivatives containing the this compound moiety have demonstrated cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in pancreatic cancer cells.

Antiprotozoal Research: this compound has been investigated for its potential to combat protozoan infections. It has been used as a test compound to evaluate in vitro efficacy against different protozoa.

The structural features of the this compound moiety, including the piperazine ring and the cinnamyl group, contribute to its ability to interact with these diverse biological targets.

Chemical Properties of this compound

PropertyValueSource
CAS Number87179-40-6 scbt.com
Molecular FormulaC13H18N2 scbt.com
Molecular Weight202.30 g/mol nih.govscbt.com

Research Findings on Bioactive Compounds with the this compound Moiety

Compound ClassBiological TargetPotential ApplicationResearch HighlightsSource
Synthetic Opioidsµ-Opioid Receptor (MOR)Pain ManagementDerivatives like AP-238 show potent MOR activation. nih.gov
Peptide Conjugatesµ-Opioid Receptor (MOR)Analgesia, AnticancerEnhanced receptor affinity and antiproliferative activity.
Piperazine DerivativesVarious Cancer Cell LinesOncologyInduction of apoptosis and cell cycle inhibition in pancreatic cancer models.
Test CompoundsProtozoaAntiprotozoal TherapyEvaluated for in vitro effectiveness against various protozoan infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B099036 trans-1-Cinnamylpiperazine CAS No. 18903-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIOMTZIIOUMA-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035300
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87179-40-6, 18903-01-0
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 87179-40-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for trans-1-Cinnamylpiperazine

The formation of this compound is predominantly achieved through well-established organic reactions, including nucleophilic substitution and coupling reactions. A particularly common and direct method involves the reaction of piperazine (B1678402) with a cinnamyl halide.

Nucleophilic substitution represents a fundamental and widely employed strategy for the synthesis of this compound. In this approach, the piperazine molecule, containing nucleophilic nitrogen atoms, attacks an electrophilic cinnamyl derivative. The piperazine can act as an effective nucleophile, with the reaction often targeting the substitution of a leaving group on the cinnamyl moiety. researchgate.net This class of reactions is versatile, allowing for the formation of various substituted piperazine derivatives. researchgate.net

Coupling reactions, particularly those catalyzed by transition metals like palladium, offer another sophisticated route for the synthesis of piperazine derivatives. mit.edu While not always the most direct method for synthesizing the parent this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in creating more complex analogs. mit.edunih.gov These reactions involve the coupling of an amine (piperazine) with an aryl or vinyl halide. The versatility of these methods allows for the construction of a wide array of derivatives by varying the coupling partners. nih.govnih.gov

A straightforward and commonly cited method for preparing this compound is the direct reaction of piperazine with cinnamyl chloride in the presence of a base. In this nucleophilic substitution reaction, one of the nitrogen atoms of the piperazine ring attacks the benzylic carbon of cinnamyl chloride, displacing the chloride ion. The use of excess piperazine or an additional base is crucial to neutralize the hydrochloric acid formed during the reaction, thus driving the reaction to completion. google.com

Several protocols have been documented, varying in solvent and temperature. For instance, the reaction can be carried out by reacting an excess of piperazine with cinnamyl chloride in a solvent like absolute ethanol (B145695). google.com Another detailed procedure involves dissolving piperazine in isopropanol (B130326) and adding cinnamyl chloride, followed by heating to drive the reaction. prepchem.com Industrial-scale synthesis also utilizes this fundamental reaction, often with ethanol as the solvent and at elevated temperatures to ensure a high yield and purity of the resulting cinepazide (B1669044) (this compound). google.com

ReactantsSolventTemperatureYieldReference
Piperazine and Cinnamyl ChlorideIsopropanolHeated to 70°C56% prepchem.com
Piperazine and Cinnamyl ChlorideAbsolute EthanolNot specifiedNot specified google.com
Piperazine Anhydrous and Cinnamyl ChlorideEthanol>60°C70.6% google.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters that are often adjusted include the choice of solvent and the reaction temperature.

The polarity of the solvent can significantly influence the rate and outcome of the synthesis. Solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often considered during optimization. The choice between a polar aprotic solvent like DMF and a less polar ether like THF can affect the solubility of the reactants and the stabilization of charged intermediates or transition states, thereby influencing the reaction's efficiency. For nucleophilic substitution reactions, polar solvents are generally preferred as they can facilitate the separation of the leaving group. In practice, a variety of solvents including chloroform (B151607), methanol (B129727), and ethanol have been successfully used in the synthesis of this compound, indicating that the optimal choice may depend on the specific reaction setup and desired outcome. google.comprepchem.comgoogle.com The process of screening different solvents is a common strategy to identify the most suitable medium for a particular synthetic transformation. researchgate.netresearchgate.net

Temperature is a critical parameter in the synthesis of this compound. While some preparations are conducted at room temperature, others employ heating to increase the reaction rate. prepchem.com For example, one method involves an initial reaction at room temperature followed by heating at 70°C for several hours. prepchem.com Industrial processes and other lab-scale syntheses often utilize temperatures ranging from 60°C to over 80°C to ensure the reaction proceeds efficiently. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts that can arise at higher temperatures.

ParameterCondition 1Condition 2Rationale for OptimizationReference
TemperatureRoom Temperature60°C - 80°CTo increase reaction rate and drive the reaction to completion. prepchem.comgoogle.com
SolventDMF (Polar Aprotic)THF (Less Polar)To optimize reactant solubility and stabilize reaction intermediates.

Stoichiometric Ratio Optimization of Reactants

The synthesis of this compound and its derivatives often involves the reaction of piperazine with cinnamyl chloride or a related electrophile. The optimization of the stoichiometric ratio between the nucleophilic piperazine and the electrophilic cinnamyl derivative is a critical factor in maximizing the yield and minimizing the formation of byproducts.

In related syntheses of piperazine derivatives, it has been shown that adjusting the molar ratio of reactants can have a significant impact on the outcome of the reaction. For instance, in the synthesis of telmisartan-maleic acid cocrystals, varying the drug-to-coformer molar ratio from 1:1 to 1:2 and 1:3 directly influenced the solubility and dissolution properties of the final product. mdpi.com A 1:2 ratio was found to be optimal for achieving the highest solubility and dissolution rate. mdpi.com

Similarly, in the synthesis of fluorinated cinnamylpiperazines, the stoichiometry of reactants such as 1-Boc-piperazine, aryl bromides, and various reagents like triethylamine (B128534) (Et3N) and catalysts are carefully controlled to achieve the desired products in moderate to high yields. nih.gov For example, the acylation of 1-Boc-piperazine with 4-fluorobenzoyl chloride utilized a 1.5 equivalent of the acid chloride, while the subsequent alkylation with cinnamic acid derivatives used a 1.0 equivalent of the electrophile and 2.0 equivalents of Et3N. nih.gov These examples highlight the importance of empirical determination of the optimal stoichiometric ratios for each specific synthetic protocol to enhance reaction efficiency and product purity.

Table 1: Stoichiometric Ratios in the Synthesis of Cinnamylpiperazine (B8809312) Derivatives

Reactant 1Reactant 2Ratio (Reactant 1:Reactant 2)SolventNotes
1-Boc-piperazine4-fluorobenzoyl chloride1 : 1.5CH2Cl2Acylation reaction. nih.gov
Piperazine derivativeCinnamic acid derivative1 : 1MeCNAlkylation step. nih.gov
TelmisartanMaleic acid1 : 2Not specifiedOptimal ratio for cocrystal formation with enhanced solubility. mdpi.com

Purification Techniques

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common techniques include preparative High-Performance Liquid Chromatography (HPLC), recrystallization, and column chromatography.

Preparative HPLC: This technique is a powerful tool for isolating and purifying compounds from complex mixtures. sielc.com Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can be particularly effective for separating a wide range of chemical compounds, including piperazine derivatives. sielc.com

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. nih.gov The choice of solvent is critical for successful recrystallization.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. nih.gov In the synthesis of fluorinated cinnamylpiperazines, dry-column flash chromatography with a silica gel stationary phase and a hexane/ethyl acetate (B1210297) solvent gradient was used to purify the crude products. nih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions collected from the column. nih.gov

Chemical Reactivity and Derivatization Strategies

The chemical structure of this compound, featuring a reactive cinnamyl group and a piperazine ring, allows for a variety of chemical transformations and derivatization strategies.

The double bond in the cinnamyl group of this compound is susceptible to oxidation. This reaction can lead to the formation of the corresponding aldehyde or ketone derivatives. The specific product formed depends on the oxidizing agent used and the reaction conditions.

The double bond in the cinnamyl moiety can be reduced to a single bond, resulting in the formation of a saturated derivative. This transformation can alter the biological activity and physicochemical properties of the parent molecule.

The piperazine ring in this compound contains a secondary amine that can undergo various substitution reactions with electrophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potentially new pharmacological properties. researchgate.net For example, the piperazine nitrogen can react with acyl chlorides, alkyl halides, and other electrophilic reagents. nih.govnih.gov The reactivity of the piperazine ring is a key feature in the development of new cinnamylpiperazine-based compounds. caymanchem.comnih.gov

Industrial Production Methods and Scale-Up Considerations

The industrial production of this compound generally employs similar synthetic routes as those used in the laboratory, but on a much larger scale. The primary method involves the reaction of piperazine with cinnamyl chloride under basic conditions. Key considerations for scaling up the production include:

Reaction Conditions Optimization: To maximize yield and purity on an industrial scale, reaction parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized.

Solvent Selection: The choice of solvent is crucial for both the reaction and the subsequent workup and purification steps. Solvents like chloroform or methanol are often used at the laboratory scale. For industrial production, factors such as cost, safety, and environmental impact become more significant.

Purification Techniques: While laboratory-scale purification might rely on chromatography, industrial-scale production often favors more cost-effective and scalable methods like recrystallization and distillation.

Process Safety: The handling of large quantities of chemicals requires stringent safety protocols to mitigate risks associated with flammable solvents, corrosive reagents, and exothermic reactions.

Synthesis of Hybrid Compounds Incorporating this compound

The synthesis of hybrid molecules featuring the this compound core is a key strategy in medicinal chemistry to develop novel compounds with potentially enhanced or multi-target biological activities. This approach involves covalently linking the cinnamylpiperazine unit to other molecular fragments, such as peptides, steroids, and other pharmacophores.

Researchers have explored the synthesis of peptidomimetics by hybridizing opioid tripeptide sequences with this compound. nih.gov These efforts aim to create novel molecules with potential applications in areas such as oncology, leveraging the biological activities of both the peptide and the piperazine moiety. nih.gov

One study reports the synthesis of hybrid molecules containing an opioid tripeptide fragment (Tyr-R¹-R²-) and this compound. The opioid fragments consisted of sequences like Tyr-D-Ala-Phe and Tyr-D-Thr-Trp. These synthetic peptidomimetics were found to be highly stable in human plasma and demonstrated significant inhibitory effects on the growth of pancreatic cancer cells in both 2D and 3D in vitro models. nih.gov The general structure of these hybrids involves the C-terminus of the tripeptide being amidated with the piperazine nitrogen of the this compound moiety.

Table 1: Examples of Opioid Tripeptides Hybridized with this compound This table is generated based on the description of synthetic peptidomimetics in the source material.

Opioid Peptide FragmentHybrid Compound Structure (Conceptual)
Tyr-D-Ala-PheTyr-D-Ala-Phe-CO-N(C₄H₈)N-CH₂-CH=CH-Ph
Tyr-D-Thr-TrpTyr-D-Thr-Trp-CO-N(C₄H₈)N-CH₂-CH=CH-Ph

The synthesis of hybrid compounds joining bile acids with this compound is not extensively documented in the reviewed scientific literature. While the synthesis of various bile acid derivatives and piperazine-containing compounds is common in medicinal chemistry, the specific conjugation of the this compound scaffold to a bile acid molecule does not appear to be a widely reported synthetic route. nih.govicepharma.commedchemexpress.com

Novel fluorinated cinnamylpiperazine derivatives have been synthesized as potential ligands for monoamine oxidase B (MAO-B). icepharma.commedchemexpress.com The synthetic strategy involves a three-step process starting from commercially available piperazine. medchemexpress.com

The synthesis pathway is as follows:

Boc Protection and Arylation: Piperazine is first protected with a Boc (tert-butyloxycarbonyl) group. The resulting Boc-piperazine undergoes either a nucleophilic aromatic substitution with a difluoropyridine or a Buchwald-Hartwig reaction with a bromo-substituted fluoropyridine to yield Boc-protected arylpiperazine intermediates. medchemexpress.com

Deprotection: The Boc group is removed from the arylpiperazine intermediates using trifluoroacetic acid (TFA). medchemexpress.com

Alkylation: The deprotected arylpiperazine is then alkylated with a cinnamic acid derivative (either cinnamoyl chloride or 2-fluorocinnamoyl chloride) to afford the final fluorinated cinnamylpiperazine compounds. medchemexpress.com

Table 2: Synthesis Scheme for Fluorinated Cinnamylpiperazine Derivatives This table is based on the synthetic scheme described in the source material. medchemexpress.com

StepReactionReagents and Conditions
1Buchwald-Hartwig AminationBoc-piperazine, Bromo-substituted fluoropyridines, Pd₂(dba)₃, RuPhos, NaOtBu, Toluene
2TFA-mediated DeprotectionBoc-arylpiperazine intermediate, TFA, Dichloromethane
3Amide Coupling (Alkylation)Deprotected arylpiperazine, Cinnamic acid derivative, HATU, DIPEA, DMF

The synthesis of 1-benzhydryl-4-cinnamylpiperazine and its derivatives, which are known for their antihistaminic properties, has been achieved through several methods. researchgate.nethumanjournals.com

One prominent method involves the Wittig reaction. researchgate.net In this approach, a 1-benzhydrylpiperazine (B193184) derivative is first converted into a key aldehyde intermediate. This aldehyde is then subjected to a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride and a strong base like potassium t-butoxide to form the cinnamyl double bond. This method produces both (E)- and (Z)-isomers, with the ratio being approximately 15:85. researchgate.net

An alternative synthesis involves the direct condensation of benzhydrylpiperazine with cinnamaldehyde (B126680) in the presence of formic acid. humanjournals.com This reaction can be performed with or without an inert solvent like xylene. The process involves heating the mixture, which results in the formation of 1-benzhydryl-4-cinnamylpiperazine with yields reported between 75-85%. humanjournals.com

The key intermediates, 1-benzhydrylpiperazines, are typically prepared via the nucleophilic substitution of a benzhydryl chloride derivative with piperazine. researchgate.netgoogle.com

Table 3: Synthetic Methods for Benzhydryl-Cinnamylpiperazine Derivatives This table is compiled from information in the provided sources. researchgate.nethumanjournals.com

MethodKey IntermediatesKey ReagentsOutcome
Wittig Reaction1-Benzhydryl-4-(formyl)piperazineBenzyltriphenylphosphonium chloride, t-BuOK(E)- and (Z)-isomers (approx. 15:85 ratio)
Reductive AminationBenzhydrylpiperazine, CinnamaldehydeFormic acid(E)-isomer predominantly, Yields 75-85%

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. To improve its properties, numerous derivatives have been synthesized, including conjugates with piperazine moieties. ontosight.airesearchgate.net The hybridization strategy aims to combine the pharmacophoric units of CA-4 and piperazine into a single molecule. researchgate.net

In one approach, CA-4 is first converted to a carboxylic acid derivative. This activated acid is then coupled with various substituted piperazines using standard peptide coupling reagents like EDCI·HCl and DMAP. Another strategy involves integrating a sulfonyl piperazine scaffold with a CA-4 acid to create novel carboxamides. researchgate.net While these studies focus on creating CA-4 piperazine hybrids, the specific use of this compound as the piperazine-containing fragment is not explicitly detailed in the provided results. The syntheses generally involve coupling a substituted piperazine with an activated form of a CA-4 analogue. For instance, (E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized as part of a series of CA-4 carboxamides mimicking sulfonyl piperazines. researchgate.net

Pharmacological Research and Biological Activities

Opioid Receptor Modulation

trans-1-Cinnamylpiperazine and its derivatives are recognized as a class of synthetic opioids. caymanchem.com Their primary structural features include a piperazine (B1678402) core and a cinnamyl moiety, distinguishing them from fentanyl and its analogues which are built on a piperidine (B6355638) core. nih.gov These compounds are known to interact with opioid receptors, which are critical in modulating pain and are expressed throughout the central nervous system. nih.gov

Research indicates that the this compound moiety can significantly enhance the binding affinity of certain molecules to the µ-opioid receptor (MOR). Studies involving hybrid compounds, where opioid tripeptides were combined with this compound, demonstrated a marked improvement in MOR binding affinity. nih.gov For instance, one hybrid compound exhibited an IC50 value of 77.6 nM, a significant increase in affinity compared to the 977 nM value of the corresponding peptide without the cinnamylpiperazine (B8809312) group. The activation of the MOR is primarily responsible for the strong antinociceptive effects of opioids. mdpi.com Cinnamylpiperazine compounds like AP-237 (bucinnazine) and its analog 2-methyl AP-237 are known to act as µ-opioid receptor agonists. service.gov.ukuc.pt The potency of these compounds can vary; for example, the derivative AP-238 was found to be the most potent among a tested panel, with an EC50 of 248 nM in a µ-opioid receptor activation assay. nih.gov

Table 1: µ-Opioid Receptor (MOR) Binding Affinity of a Hybrid Compound

CompoundIC50 (nM)Reference
Opioid Tripeptide Hybrid with this compound77.6
Related Peptide without this compound977

The δ-opioid receptor (DOR) is another key target in pain modulation. While research into this compound's direct interaction with DOR is less detailed in the provided literature, the broader class of opioid peptides and their synthetic analogs are known to target these receptors. nih.gov Highly selective DOR antagonists, such as TIPP[Ψ], have been developed from peptide structures and show subnanomolar binding affinity. nih.gov Agonists at the DOR are associated with analgesic effects, though typically with a lower potential for addiction compared to MOR agonists. mdpi.com

The available research characterizes cinnamylpiperazines as µ-opioid receptor agonists, meaning they activate the receptor, similar to morphine and fentanyl. nih.govuc.pt Their effects are therefore not antagonistic but rather additive or synergistic with other opioids. Evidence for this agonist activity comes from studies showing that their behavioral effects can be antagonized by classic opioid antagonists like naloxone. service.gov.uk This indicates that this compound and its derivatives occupy and activate the same receptors as traditional opioid medicines, and their action can be blocked by competitive antagonists.

The analgesic potential of this compound and related compounds has been a key focus of research. Compounds featuring a cinnamyl group attached to the N4 position of the piperazine ring have demonstrated potent analgesic activity. uc.pt The compound AP-237, also known as buccinazine, was developed as an analgesic agent and has been used for managing chronic pain associated with cancer. caymanchem.comuc.pt The analgesic effect is mediated through the activation of opioid receptors. mdpi.com However, the potency can be moderate; buccinazine is considered a weak to moderate analgesic, with an effect approximately one-third that of morphine. uc.pt

Anticancer Research

In addition to its effects on the nervous system, this compound has been investigated for its potential in oncology.

Studies have shown that peptidomimetics containing an opioid tripeptide fragment hybridized with this compound possess cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. nih.gov These hybrid compounds exhibited good inhibitory effects on the growth of pancreatic cancer cells in both two- and three-dimensional in vitro models. nih.gov The research highlights the potential of these compounds as proliferation inhibitors for pancreatic malignancies. nih.gov

Table 2: Cytotoxic Activity (IC50) of a this compound Hybrid on Pancreatic Cancer Cells

Cell LineCompoundIC50 (µM) after 72hReference
PANC-1Tyr-d-Ala-Phe-Tcz3.8 nih.gov
PANC-1Tyr-d-Ala-Trp-Tcz3.7 nih.gov
MIA PaCa-2Tyr-d-Ala-Phe-Tcz15.2 nih.gov
MIA PaCa-2Tyr-d-Ala-Trp-Tcz14.8 nih.gov

*Tcz denotes the this compound moiety.

Selective Cytotoxicity Towards Cancer Cells versus Normal Cells

Research into the cytotoxic effects of various chemical compounds often investigates their potential to selectively target cancer cells while minimizing harm to normal, healthy cells. Studies on trans-cinnamaldehyde (TCA), a related compound, have explored its effects on both cancerous and non-cancerous cell lines. In one such study, the cytotoxicity of TCA was evaluated on HeLa (cervical cancer) cells and normal skin fibroblasts. The results indicated that TCA reduced the metabolic activity, a measure of cell viability, of both cell types in a dose-dependent manner. nih.gov At a concentration of 100 µg/ml, TCA significantly decreased the viability of both HeLa cells and the normal fibroblasts by more than 50%. nih.gov This suggests that, at least in this context, the cytotoxic effects were not highly selective for cancer cells. nih.gov

The concept of selective protection of normal cells is a key strategy in cancer therapy to mitigate the toxic side effects of chemotherapy. oncotarget.com One approach involves using agents that can induce a state of temporary cell cycle arrest in normal cells, making them less susceptible to the damaging effects of cytotoxic drugs that target rapidly dividing cells. oncotarget.com While not directly involving this compound, this principle highlights the importance of identifying compounds that can differentiate between the cellular machinery of normal and cancerous cells. The ultimate goal is to discover or design agents that are inherently more toxic to cancer cells or can be used in combination therapies to achieve this selective effect. oncotarget.com

Role in Bile Acid Piperazinyl Derivatives with Pro-Apoptotic Properties

Synthetic derivatives of bile acids, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), have been investigated for their potential as anticancer agents. nih.govnih.gov While the parent bile acids often show no significant impact on cancer cell viability, certain synthetic derivatives incorporating a piperazine moiety have demonstrated potent pro-apoptotic (cell death-inducing) properties. nih.govnih.gov

Studies on human breast carcinoma cells (MCF-7 and MDA-MB-231) and human cervical carcinoma cells (SiHa) have shown that these synthetic bile acid derivatives can inhibit cell proliferation in a concentration-dependent manner. nih.govnih.gov This inhibition is accompanied by classic signs of apoptosis, including changes in nuclear morphology, DNA fragmentation, and an increase in the sub-G1 population in cell cycle analysis. nih.gov

The pro-apoptotic mechanism of these derivatives appears to be multifaceted. In breast cancer cells, they have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and induce the cleavage of lamin B and poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, these compounds can down-regulate cell cycle-related proteins such as cyclin D1 and D3, and retinoblastoma protein (pRb), while increasing the level of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1). nih.gov Notably, these effects were observed in both p53 wild-type (MCF-7) and p53 mutant (MDA-MB-231) cells, suggesting a p53-independent pathway of apoptosis. nih.gov

In cervical carcinoma cells, these synthetic bile acid derivatives have been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and NF-κB pathways. nih.gov This is evidenced by the increased nuclear translocation of NF-κB and activation of JNK, along with an elevated level of the transcription factor c-Jun. nih.gov

Bile Acid Derivative Cancer Cell Line Observed Pro-Apoptotic Effects Signaling Pathway Implication
HS-1183 (UDCA derivative)MCF-7, MDA-MB-231, SiHaInhibition of proliferation, apoptosis, DNA fragmentation, increased Bax/Bcl-2 ratio, PARP cleavage. nih.govnih.govp53-independent, JNK and NF-κB activation. nih.govnih.gov
HS-1199 (CDCA derivative)MCF-7, MDA-MB-231, SiHaInhibition of proliferation, apoptosis, DNA fragmentation, increased Bax/Bcl-2 ratio, PARP cleavage. nih.govnih.govp53-independent, JNK and NF-κB activation. nih.govnih.gov
HS-1200 (CDCA derivative)MCF-7, MDA-MB-231, SiHaInhibition of proliferation, apoptosis, DNA fragmentation, increased Bax/Bcl-2 ratio, PARP cleavage. nih.govnih.govp53-independent, JNK and NF-κB activation. nih.govnih.gov

Potential as Auxiliary Anticancer Therapy in Cancer Pain Management

The management of cancer-related pain is a significant challenge in oncology. Some anticancer agents have shown promise in alleviating pain, not just by treating the tumor, but by directly targeting pain signaling pathways. One such agent, mithramycin A, which is an inhibitor of the Sp1-like family of transcription factors, has been investigated for its ability to reverse inflammatory and neuropathic pain. nih.gov This is relevant as these transcription factors, particularly Sp4, regulate the expression of pain-related genes like TRPV1, TRPA1, and TRPM8. nih.gov

In the context of this compound, its hybridization with opioid tripeptides has been explored as a strategy to develop novel compounds with dual anticancer and potential analgesic properties. nih.gov Research has focused on synthetic peptidomimetics containing an opioid tripeptide fragment linked to this compound. These hybrid molecules have demonstrated good inhibitory effects on the growth of pancreatic cancer cells in both two- and three-dimensional in vitro models. nih.gov While the direct analgesic effects of these specific hybrids are still under investigation, the rationale behind their design is to combine the cytotoxic potential of the piperazine derivative with the pain-modulating activity of the opioid peptide.

Compound Type Cancer Model Observed Effect Potential Application
Opioid tripeptides hybridized with this compoundPancreatic cancer (2D and 3D in vitro models)Inhibition of cancer cell growth. nih.govAuxiliary anticancer therapy with potential for pain management. nih.gov

Antiprotozoal Research

Efficacy Against Protozoan Infections (e.g., Philasterides dicentrarchi)

The search for new and effective treatments against protozoan diseases is a global health priority. While specific studies on the efficacy of this compound against Philasterides dicentrarchi are not detailed in the provided search results, the broader class of piperazine-containing compounds has been investigated for antiprotozoal activity. The general need for novel antiprotozoal drugs is driven by the significant health and economic impact of diseases like malaria, leishmaniasis, and trypanosomiasis. nih.gov

Potential for Reversing Multidrug Resistance in Protozoan Infections

Multidrug resistance (MDR) is a major obstacle in the treatment of protozoan infections. nih.govnih.gov Parasites have developed various mechanisms to evade the effects of drugs, often involving the overexpression of ATP-binding cassette (ABC) transporters. researchgate.net These transporters act as efflux pumps, removing drugs from the parasite's cells and reducing their efficacy. researchgate.net

One strategy to combat MDR is the use of compounds that can inhibit these ABC transporters. Flavonoids, for instance, have been shown to act as inhibitors of P-glycoprotein and related ABC transporters in Leishmania, thereby reversing resistance to antimonial drugs by increasing intracellular drug accumulation. nih.gov While direct evidence for this compound as an MDR reversal agent in protozoa is not available in the provided results, the piperazine scaffold is a common feature in many biologically active compounds, and its derivatives could potentially be explored for this purpose.

The development of resistance is a complex process. In Plasmodium falciparum, the causative agent of malaria, mutations in genes like Pfmdr1 (P-glycoprotein homolog) and the K13 gene are associated with resistance to multiple antimalarial drugs. nih.govnih.gov Combination therapies are a key strategy to delay the development of resistance. nih.gov

Neuropharmacological Activities

Piperazine derivatives are a well-established class of compounds with a wide range of neuropharmacological activities. They are known to interact with various receptors and transporters in the central nervous system (CNS).

Dopamine (B1211576) Receptor Modulation and Potential Antipsychotic Effects

Research into this compound has indicated its ability to modulate dopamine receptors. This interaction is a key characteristic of many antipsychotic medications, which often exert their therapeutic effects by blocking dopamine D2 receptors. wikipedia.orgnih.gov The traditional understanding of antipsychotic action, particularly for first-generation or "typical" antipsychotics, centers on the postsynaptic blockade of these dopamine receptors to alleviate positive symptoms of psychosis, such as hallucinations and delusions. nih.gov Newer, second-generation or "atypical" antipsychotics also interact with serotonin (B10506) receptors, contributing to a different side effect profile. nih.gov

While direct studies on the antipsychotic effects of this compound are not extensively detailed in the provided results, its known interaction with dopamine receptors suggests a potential for such activity. wikipedia.org Dopamine uptake inhibitors and sigma-1 receptor antagonists have been explored as potential treatments for substance abuse, and some compounds with dual affinity for these targets have been synthesized and evaluated. nih.gov This line of research highlights the therapeutic potential of modulating dopaminergic pathways. nih.gov

Neurokinin-1 Receptor (NK1R) Antagonism

A significant area of investigation for this compound and related compounds is their antagonism of the Neurokinin-1 receptor (NK1R). wikipedia.orgnih.gov NK1R antagonists are a class of drugs with demonstrated antiemetic, anxiolytic, and antidepressant properties. wikipedia.orgnih.gov They function by blocking the binding of substance P, a neuropeptide involved in transmitting emetic signals, to its receptor in the brain. nih.gov

This mechanism is particularly effective in managing both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). wikipedia.org The discovery and development of NK1R antagonists have been a pivotal advancement in supportive cancer care. wikipedia.orgnih.gov Prominent examples of NK1R antagonists include aprepitant, fosaprepitant, netupitant, and rolapitant. nih.govyoutube.com Research has shown that NK1R antagonism can suppress neuronal activity in brain regions associated with stress-induced reinstatement of alcohol seeking, such as the dorsal raphe nucleus and nucleus accumbens shell. nih.gov

Potential Central Nervous System Activity

The structural components of this compound suggest a likelihood of activity within the central nervous system (CNS). Piperazine-containing compounds have been investigated for a variety of CNS effects. nih.govresearchgate.net The endogenous opioid system, with its various receptor subtypes (μ, δ, and κ), plays a crucial role in modulating neurotransmission throughout the CNS. nih.gov Opioids can have inhibitory effects on neurons, sometimes leading to excitation through the disinhibition of GABAergic neurons. nih.gov The study of opioid receptor binding in the CNS using techniques like positron emission tomography (PET) has provided valuable insights into various neurological and psychiatric conditions. nih.gov

Anticonvulsant Activity

The potential for anticonvulsant activity is another area of interest for compounds related to this compound. Research into various chemical structures, including hydantoin (B18101) Schiff bases and phthalimide (B116566) derivatives, has been driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects. mdpi.combrieflands.commdpi.com Many existing antiepileptic drugs target voltage-gated sodium channels to control seizures. brieflands.com Studies have shown that both trans and cis isomers of certain Schiff bases can exhibit significant anticonvulsant effects in animal models. mdpi.comnih.gov For instance, some novel 5,5′-diphenylhydantoin Schiff bases have demonstrated potent activity in the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs. mdpi.com The anticonvulsant profile of a compound is often evaluated through a battery of tests to determine its spectrum of activity. nih.gov

Other Reported Biological Activities

Antihistaminic Properties (Contextual Comparison with Cinnarizine)

In the context of antihistaminic properties, a comparison with the well-known drug Cinnarizine (B98889) is informative. Cinnarizine, which shares a piperazine core, is a first-generation antihistamine that acts as a competitive antagonist at H1 histamine (B1213489) receptors. ontosight.aiwww.nhs.ukdrugbank.com This action blocks the effects of histamine, leading to reduced vascular permeability and other effects that can alleviate allergy symptoms. ontosight.ai However, Cinnarizine is more commonly used for its effects on vertigo and motion sickness due to its ability to also block calcium channels and its effects on the inner ear. wikipedia.orgnih.govwww.nhs.uk First-generation antihistamines like Cinnarizine readily cross the blood-brain barrier, which accounts for their sedative side effects. nih.gov While this compound's direct antihistaminic activity is not as well-documented as Cinnarizine's, the shared piperazine moiety suggests a potential for interaction with histamine receptors.

Anti-inflammatory Properties (Contextual Comparison with N-Acylhydrazone compounds)

When considering potential anti-inflammatory properties, a comparison can be drawn with N-acylhydrazone (NAH) compounds. NAHs are a class of molecules known for a wide range of biological activities, including anti-inflammatory effects. mdpi.comnih.govacs.org The anti-inflammatory action of some NAHs is attributed to their ability to inhibit pathways such as the cyclooxygenase-2 (COX-2) and MAPK pathways, and to reduce the production of inflammatory mediators like nitric oxide and interleukin-1β. mdpi.comnih.gov Piperazine derivatives have also been investigated for their anti-inflammatory and analgesic potential, with some compounds showing efficacy in animal models of inflammation. nih.gov The structural features of these compounds are key to their biological actions. mdpi.com

Antimicrobial Properties (Contextual Comparison with N-Acylhydrazone compounds)

Direct research specifically investigating the antimicrobial properties of this compound is limited. However, the antimicrobial potential of its constituent parts, such as the cinnamaldehyde (B126680) moiety, is well-documented. For instance, trans-cinnamaldehyde has demonstrated the ability to work synergistically with conventional antibiotics against resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov It is suggested that trans-cinnamaldehyde can inhibit biofilm formation and disrupt the bacterial cell membrane, thereby increasing the efficacy of other antibiotics. nih.gov

For a contextual understanding, it is useful to compare this with the N-acylhydrazone (NAH) class of compounds, which have been extensively studied for their broad-spectrum antimicrobial activities. caymanchem.com N-acylhydrazones are characterized by the –CO–NH–N= functional group and are known for their chemical versatility and wide range of biological actions. caymanchem.com

Studies on NAH derivatives have shown significant activity against various bacterial and fungal strains. For example, certain N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives have shown potent efficacy against multiple strains of M. tuberculosis, including those resistant to standard drugs like isoniazid (B1672263) (INH). nih.gov The antimicrobial action of NAHs is generally attributed to their diverse chemical structures, which can be tailored to be more effective against either Gram-positive or Gram-negative bacteria. caymanchem.com

Table 1: Antimicrobial Activity of select N-Acylhydrazone (NAH) Derivatives against M. tuberculosis

Compound Activity against INH-resistant M. tuberculosis Strain
1b Active
1c Active
1d Active
1e Active

Data sourced from a study on N-acyl hydrazone derivatives of carprofen. nih.gov

Antithrombotic Properties (Contextual Comparison with N-Acylhydrazone compounds)

Similar to its antimicrobial profile, there is a lack of specific research on the antithrombotic properties of this compound. However, derivatives of 1-cinnamylpiperazine have been synthesized and evaluated as potential agents for treating cerebrovascular disorders, which are often related to thrombosis. nih.gov

In contrast, the antithrombotic potential of N-acylhydrazone (NAH) compounds has been more thoroughly investigated. The NAH moiety is considered a key pharmacophore for antiplatelet and antithrombotic effects. Research has demonstrated that certain nonsteroidal anti-inflammatory drugs (NSAIDs) containing an N-acylhydrazone subunit can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.gov

In one study, several NAH derivatives showed significant inhibition of platelet aggregation and provided protection against thromboembolic events in animal models, with some compounds showing efficacy comparable or superior to acetylsalicylic acid (ASA). nih.gov

Table 2: Antiplatelet Aggregation Activity of select N-Acylhydrazone (NAH) Compounds

Compound Inhibition of ADP-induced Aggregation (%) Inhibition of AA-induced Aggregation (%) Survival Rate in Thromboembolic Model (%)
1 57.2 Not specified 40
2 Not specified 80.8 Not specified
5 61.1 Not specified 33
ASA (Control) Not specified 80.0 30

Data from a study on NSAIDs containing an N-acyl hydrazone subunit. nih.gov

Enzyme Inhibitory Effects

The enzyme inhibitory effects of this compound derivatives have been explored in several contexts.

One area of investigation is their potential as monoamine oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the oxidative deamination of neurotransmitters, and its inhibition is a strategy in the treatment of neurodegenerative diseases like Parkinson's disease. A study on newly synthesized fluorinated cinnamylpiperazines evaluated their binding affinity for MAO-B. While docking studies suggested a binding pose similar to the known inhibitor L-Deprenyl, the in vitro competitive binding assay revealed that the novel compounds did not possess a sufficiently high binding affinity to be considered viable candidates for applications like positron emission tomography (PET) imaging agents for MAO-B. nih.gov

Another significant finding relates to the use of this compound as a building block for anticancer agents. Opioid tripeptides hybridized with this compound have been synthesized and shown to act as proliferation inhibitors of pancreatic cancer cells. nih.gov These hybrid compounds demonstrated good inhibitory effects on cancer cell growth in both 2D and 3D in vitro models, suggesting they may interfere with critical pathways or enzymes necessary for cancer cell proliferation. nih.gov

Furthermore, the broader class of cinnamylpiperazines has been identified as synthetic opioids that act as µ-opioid receptor (MOR) agonists. nih.gov For example, AP-238, a cinnamylpiperazine derivative, was found to be the most potent among a tested panel, with an EC50 of 248 nM in a β-arrestin recruitment assay, which measures receptor activation. nih.gov

Table 3: Enzyme/Receptor Activity of Cinnamylpiperazine Derivatives

Compound/Derivative Class Target Enzyme/Receptor Observed Effect
Fluorinated Cinnamylpiperazines Monoamine Oxidase B (MAO-B) Low in vitro binding affinity. nih.gov
Opioid Tripeptide Hybrids Pancreatic Cancer Cell Proliferation Pathways Inhibition of cancer cell growth in vitro. nih.gov
AP-238 (Cinnamylpiperazine derivative) µ-Opioid Receptor (MOR) Agonist activity (EC50 = 248 nM). nih.gov

Mechanism of Action Studies

Molecular Target Identification and Pathway Modulation

Research indicates that trans-1-cinnamylpiperazine's mechanism of action involves the modulation of specific receptor systems and cellular pathways. The compound has been shown to interact with dopamine (B1211576) receptors, which suggests a potential role in modulating dopaminergic signaling pathways. This interaction may contribute to its potential antipsychotic effects.

Furthermore, the compound has demonstrated cytotoxic effects, particularly against cancer cells. The underlying mechanism for this cytotoxicity is suggested to be the induction of apoptosis, a form of programmed cell death. When hybridized with opioid tripeptides, derivatives of this compound have exhibited cytotoxic effects and the ability to inhibit cancer cell proliferation in both 2D and 3D in vitro models of pancreatic cancer.

Receptor Binding Profiles and Ligand-Target Interactions

The binding profile of this compound and related structures has been a subject of investigation, particularly concerning neurotransmitter receptors.

Dopamine Receptors : The compound is known to modulate dopamine receptors, although specific affinities for D1, D2, or other subtypes require further detailed characterization.

Sigma (σ) Receptors : The piperazine (B1678402) scaffold is common in ligands for sigma receptors. The σ1 receptor, in particular, was initially explored within the opioid receptor family due to its affinity for certain benzomorphans. nih.gov It is now known to be a distinct protein that modulates a variety of other receptors and ion channels. nih.gov Studies have shown that σ1 receptors can physically associate with μ-opioid receptors, as demonstrated by co-immunoprecipitation, suggesting a direct interaction within a receptor complex. nih.gov This association allows σ1 receptor ligands to potentiate opioid receptor signaling without directly binding to the opioid receptor itself. nih.gov

Opioid Receptors : While direct binding data for this compound at opioid receptors is not specified, structure-activity relationship studies on related piperidine (B6355638) compounds have established the importance of a lipophilic N-substituent for binding at μ- and κ-opioid receptors. nih.gov

The table below summarizes the potential receptor interactions for this compound based on its structural class and available data.

Receptor FamilySpecific TargetType of InteractionImplication
Dopamine Receptors Dopamine Receptor SubtypesModulationPotential antipsychotic effects
Sigma (σ) Receptors σ1 ReceptorAllosteric ModulationPotentiation of G-protein-coupled receptor signaling nih.gov
Opioid Receptors μ (mu) and κ (kappa)Potential AntagonismThe trans-piperidine pharmacophore is associated with pure opioid antagonism nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding ligand-target interactions at the atomic level. For a compound like this compound, docking studies would be employed to predict its binding mode and affinity within the binding sites of identified targets like dopamine or sigma receptors.

The process involves:

Preparation : Obtaining or generating 3D structures of the ligand (this compound) and the target protein.

Docking Simulation : Placing the ligand in the binding site of the protein and sampling numerous orientations and conformations.

Scoring : Calculating the binding energy for each pose. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov Binding energies less than -5.0 kcal/mol are considered to indicate a certain binding activity, while values below -7.0 kcal/mol suggest strong binding activity. nih.gov

Analysis : Visualizing the best-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the target. nih.govnih.gov

These investigations can reveal how the cinnamyl group and the piperazine ring contribute to binding and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. nih.gov Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to study the dynamic behavior that is not captured in static crystal structures. nih.govnih.gov

For the this compound-receptor complex, an MD simulation would provide insights into:

Conformational Stability : Confirming whether the ligand remains stably bound in the predicted docking pose over a simulated time scale (nanoseconds to microseconds).

Protein Dynamics : Revealing how the binding of the ligand induces or stabilizes specific conformations of the receptor, which can be critical for its activation or inhibition. nih.gov

Solvent Effects : Modeling the role of water molecules in mediating the ligand-protein interaction.

MD simulations can uncover complex communication networks within a protein that are essential for its function and can help explain the mechanism of activation or antagonism on a dynamic level. nih.gov

Fragment Molecular Orbital Calculations

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach used to analyze the electronic properties and interaction energies of large molecular systems like protein-ligand complexes. nih.govresearchgate.net The system is divided into smaller fragments (e.g., individual amino acid residues and the ligand), and the interactions between these fragments are calculated. researchgate.net

When applied to this compound bound to a target, FMO calculations can:

Quantify Interaction Energies : Accurately calculate the binding energy between the ligand and the protein.

Decompose Interactions : Break down the total interaction energy into its constituent parts, such as electrostatic, exchange-repulsion, charge-transfer, and dispersion forces. This allows for a detailed understanding of what drives the binding.

Identify Key Residues : Pinpoint the specific amino acid residues that contribute most significantly to the binding affinity, helping to create a detailed interaction map. nih.gov

This method provides a deeper understanding of the nature of the chemical bonds and non-covalent interactions that stabilize the ligand in its binding pocket.

The table below outlines the application of these computational methods in studying this compound.

Computational MethodPrimary ApplicationKey Insights Provided
Molecular Docking Predicts binding pose and affinityBinding energy, key interacting residues, orientation in active site nih.gov
Molecular Dynamics (MD) Assesses stability and dynamic changesStability of binding pose, protein conformational changes, solvent role nih.gov
Fragment Molecular Orbital (FMO) Analyzes interaction energiesQuantitative breakdown of binding forces (electrostatic, hydrophobic), identifies crucial residue contributions researchgate.net

Correlation Between Lipophilicity (ALogP) and Cytotoxicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. Studies on various xenobiotics have revealed a strong correlation between lipophilicity and cytotoxic effects. nih.gov

A linear regression analysis performed on a set of 12 diverse xenobiotics demonstrated a very close correlation (r = 0.96) between their lipophilicity and their ability to induce synergistic cytotoxicity. nih.gov The findings indicated that compounds with higher lipophilicity required lower concentrations to produce a cytotoxic effect. nih.gov The proposed mechanism for this observation is that highly lipophilic compounds can more easily partition into and disrupt the cell membrane. nih.govnih.gov This membrane-damaging property can enhance the cellular uptake of the compound itself or other agents, leading to increased toxicity. nih.gov

Given that this compound is a lipophilic molecule, its observed cytotoxic effects are consistent with these findings. Its ability to penetrate cellular membranes is a likely prerequisite for its interaction with intracellular targets and the subsequent induction of apoptosis. Furthermore, studies on related piperidine structures have confirmed the presence of an important lipophilic binding site within opioid receptors, underscoring the role of lipophilicity in ligand-target interactions for this class of compounds. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The addition of substituents to the core structure of cinnamylpiperazine (B8809312) derivatives has a marked effect on their biological activity. For instance, in the case of AP-237 and its analogs, modifications at various positions on the molecule alter its efficacy and potency as a µ-opioid receptor (MOR) agonist. nih.gov

A standardized naming convention has been proposed to systematically describe these substitutions. This system designates positions on the piperazine (B1678402) ring (2, 3, 5, and/or 6), the linker between the piperazine and phenyl rings (α, β, and/or γ), and the aryl portion of the N-alkyl chain (ortho, meta, and/or para). Additions to the acyl group are denoted using α', β', and/or γ'. caymanchem.com

Studies on analogs such as 2-methyl AP-237 and para-methyl AP-237 have demonstrated that even the addition of a single methyl group can significantly impact the compound's interaction with the µ-opioid receptor. For example, 2-methyl AP-237 was found to be the most efficacious among a tested panel of cinnamylpiperazines, though its efficacy was still substantially lower than that of fentanyl. nih.gov In contrast, aromatic substitutions on rimcazole, a carbazole (B46965) derivative containing a piperazine moiety, were generally not well-tolerated, leading to significant reductions in affinity for the dopamine (B1211576) transporter. nih.gov

The nature and position of the substituent are crucial. Electron-rich aromatic groups appear to be preferred for certain biological activities, while electron-deficient groups can lead to inactivity. dndi.org For instance, in a series of 4-azaindole-2-piperidine compounds, electron-rich dimethoxy analogs retained moderate activity, whereas an electron-deficient cyano analog was inactive. dndi.org

Table 1: Influence of Substituents on the Biological Activity of Cinnamylpiperazine Analogs

CompoundSubstituent(s)Receptor TargetObserved Effect
2-methyl AP-237Methyl group at position 2 of the piperazine ringµ-opioid receptorIncreased efficacy compared to other tested cinnamylpiperazines. nih.gov
para-methyl AP-237Methyl group at the para position of the aryl ringµ-opioid receptorStudied for MOR activation potential. nih.gov
AP-238 (2,6-dimethyl Propionyl AP-237)Methyl groups at positions 2 and 6 of the piperazine ring, propionyl groupµ-opioid receptorMost potent of the tested cinnamylpiperazines in a βarr2 recruitment assay. nih.govcaymanchem.com

Role of the Piperazine Core in Opioid Activity

The piperazine core is a fundamental structural component of cinnamylpiperazine-based synthetic opioids, distinguishing them from other classes of opioids like fentanyl, which contains a piperidine (B6355638) core. nih.gov The piperazine ring is a versatile scaffold in medicinal chemistry, known to be a key pharmacophore for a variety of centrally acting agents, including those with anxiolytic, antipsychotic, and antidepressant properties. researchgate.net

The substitution pattern on the piperazine ring can significantly modulate the opioid activity. For example, the presence of methyl groups at the 2 and 6 positions of the piperazine ring in AP-238 contributes to its higher potency compared to other analogs. nih.govcaymanchem.com The basicity of the piperazine nitrogens can also be influenced by substituents, which in turn can affect receptor binding. For instance, an electron-releasing group on a pyridine (B92270) ring attached to a piperazine system was found to increase the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.gov

Impact of Cinnamyl Group Hydrophobic Interactions on Receptor Binding

The cinnamyl group, with its phenyl ring and alkene linker, plays a significant role in the binding of trans-1-cinnamylpiperazine to its target receptors through hydrophobic interactions. nih.gov Hydrophobic interactions are a major driving force in drug-receptor binding, where nonpolar parts of a ligand interact with hydrophobic pockets in the receptor binding site. nih.govthescipub.commdpi.com

The length and rigidity of the linker between the phenyl ring and the piperazine core are also important. The trans-configuration of the double bond in the cinnamyl group imparts a degree of rigidity and a specific spatial orientation to the phenyl ring relative to the piperazine core, which can be critical for optimal receptor fit. The hydrophobic nature of the cinnamyl moiety is a key feature that contributes to the ligand's ability to access and bind to the often-hydrophobic ligand-binding pockets of G protein-coupled receptors (GPCRs), such as the µ-opioid receptor. nih.gov

Stereochemical Considerations and Isomer Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs, as biological systems are themselves chiral. nih.gov For this compound, the "trans" designation refers to the geometric isomerism around the carbon-carbon double bond in the cinnamyl group. In the trans isomer, the substituents are on opposite sides of the double bond, resulting in a more linear and extended conformation compared to the cis isomer. youtube.com

This specific spatial arrangement can significantly influence how the molecule fits into a receptor's binding site. The trans configuration may allow for more favorable interactions, such as hydrophobic and van der Waals forces, with the amino acid residues of the receptor. nih.gov The difference in shape between cis and trans isomers can lead to substantial differences in biological activity, with one isomer often being significantly more potent than the other. nih.govrsc.org

Furthermore, if chiral centers are present in the molecule, for example, by substitution on the piperazine ring, then enantiomers and diastereomers can exist. youtube.com These different stereoisomers can have distinct pharmacological profiles, with one enantiomer potentially being responsible for the therapeutic effect while the other may be inactive or contribute to side effects. nih.gov For instance, in a study of conformationally constrained analogues of a moth sex pheromone, the cis-isomer was found to be significantly more active than the trans-isomer, and one enantiomer of the cis-isomer was much more active than its mirror image. nih.gov

Comparison with Structurally Similar Compounds

Cinnarizine (B98889) is a well-known drug that shares the cinnamylpiperazine core structure. It is classified as an antihistamine and a calcium channel blocker. The structure-activity relationship of cinnarizine and its derivatives has been explored, providing insights that can be relevant to this compound.

The piperazine ring and the cinnamyl group are essential for the activity of these compounds. Modifications to these moieties can significantly alter their pharmacological profile. For example, replacing the isoquinoline (B145761) substituent with a naphthalene (B1677914) group in a series of IMPDH inhibitors, which also contained a piperazine ring, retained some enzyme inhibitory activity but abolished whole-cell activity, indicating the importance of the nitrogen in the isoquinoline ring. nih.gov

Benzylpiperazine (BZP) and its derivatives are another class of compounds that are structurally related to this compound, differing primarily in the linker between the phenyl and piperazine rings (a methylene (B1212753) group in BZP versus a propenyl group in cinnamylpiperazine). BZP derivatives are known for their stimulant effects and interactions with various neurotransmitter systems. researchgate.net

Structure-activity relationship studies of benzylpiperazine derivatives have shown that substituents on both the phenyl and piperazine rings can dramatically influence their affinity and selectivity for different receptors, such as sigma receptors and monoamine transporters. nih.govnih.gov For example, in a series of benzylpiperazine derivatives designed as σ1 receptor ligands, the introduction of a para-substituent on the benzyl (B1604629) ring improved affinity and selectivity. nih.gov This highlights the sensitivity of the biological activity of piperazine-containing compounds to even minor structural modifications.

Opioid Peptide Hybrids

The exploration of opioid peptide hybrids involves combining a non-peptide moiety, such as the cinnamylpiperazine scaffold, with a peptide fragment to create a new molecule with potentially enhanced properties. The goal is often to develop peptidomimetics that can cross the blood-brain barrier and exhibit improved metabolic stability compared to natural peptides. nih.gov The N-terminal tyrosine and a phenylalanine residue are common key pharmacophoric elements in opioid peptides, responsible for receptor recognition and activity. nih.gov

However, a review of the scientific literature indicates a lack of specific research focused on the synthesis or structure-activity relationships of opioid peptide hybrids derived directly from the this compound core. While the principles of creating peptidomimetics are well-established, their specific application to this scaffold for opioid activity appears to be an underexplored area of research.

Hydrazone and N'-Acylhydrazide Derivatives

Hydrazone and N'-acylhydrazide moieties are known pharmacophores that have been incorporated into various molecular structures to elicit a range of biological activities, including analgesic effects. nih.gov The synthesis of these derivatives often involves the condensation of hydrazides with aldehydes or ketones. nih.gov The resulting N-acyl hydrazone (NAH) structure is versatile, with the potential for geometric and conformational isomerism that can influence receptor binding and activity.

Despite the known utility of these functional groups, there is limited specific information available in the scientific literature regarding the synthesis and structure-activity relationship of hydrazone and N'-acylhydrazide derivatives of this compound in the context of opioid receptor activity. Research on piperazine-containing compounds is extensive, but studies specifically detailing the SAR of these particular derivatives for opioid modulation are not prominently documented. nih.govresearchgate.net

AP-237 and its Methylated Analogs (e.g., 2-methyl AP-237)

The most well-documented class of opioid-active derivatives of this compound are the acylpiperazines, notably AP-237 (Bucinnazine) and its analogs. uc.ptcaymanchem.com AP-237, chemically known as 1-butyryl-4-cinnamylpiperazine, was first synthesized in the 1970s and has been used as an analgesic. uc.pt It is a potent and selective agonist for the µ-opioid receptor (MOR). uc.ptservice.gov.uk

The structure-activity relationship of this subclass has been explored through modifications at various positions. A key analog is 2-methyl AP-237, where a methyl group is added to the 2-position of the piperazine ring. usdoj.govecddrepository.org This modification has a significant impact on the compound's pharmacological profile.

Key SAR findings for AP-237 and its analogs include:

Piperazine Ring Substitution: The addition of a methyl group at the 2-position of the piperazine ring (creating 2-methyl AP-237) retains µ-opioid receptor agonist activity. service.gov.uk This substitution introduces a chiral center, resulting in (S) and (R) enantiomers, which may have different potencies. service.gov.uk

Acyl Group Modification: Changes to the length of the acyl group attached to the piperazine nitrogen can influence activity. For instance, the related compound AP-238 features a propionyl group instead of a butyryl group, in addition to methyl substitutions on the piperazine ring. service.gov.uknih.gov

Aromatic Ring Substitution: The addition of a methyl group on the para position of the phenyl ring of the cinnamyl group (para-methyl AP-237) is another modification that retains µ-opioid receptor agonism. nih.gov

In vitro studies have shown that AP-237, 2-methyl AP-237, and other analogs like AP-238 and para-methyl AP-237 all bind to and activate the µ-opioid receptor. service.gov.uknih.gov While 2-methyl AP-237 binds to the µ-opioid receptor, its potency at the receptor is reported to be lower than that of morphine and fentanyl in some binding assays. who.int However, in vivo studies in rats have indicated that 2-methyl AP-237 is approximately four times more potent than morphine in producing analgesic effects. usdoj.govusdoj.gov

The table below summarizes the comparative findings for these compounds.

CompoundChemical NameKey Structural Modification (from this compound)Receptor ActivityRelative Potency/Efficacy Notes
AP-237 1-butyryl-4-cinnamylpiperazineAddition of a butyryl group to the piperazine nitrogenµ-opioid receptor agonist uc.ptservice.gov.ukPotency comparable to morphine uc.pt
2-methyl AP-237 1-(2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl)butan-1-oneAddition of a butyryl group and a methyl group at the 2-position of the piperazine ringµ-opioid receptor agonist usdoj.govecddrepository.orgIn vivo, ~4 times more potent than morphine; In vitro, less potent than morphine in binding assays who.intusdoj.gov
AP-238 Not systematically namedModifications include changes to the acyl group and piperazine ring substitutionsµ-opioid receptor agonist service.gov.uknih.govMost potent of the tested cinnamylpiperazines in one βarr2 recruitment assay (EC50 of 248 nM) nih.gov
para-methyl AP-237 1-(4-(4-methylcinnamyl)piperazin-1-yl)butan-1-oneAddition of a butyryl group and a methyl group on the phenyl ringµ-opioid receptor agonist service.gov.uknih.govActivates the µ-opioid receptor nih.gov

Preclinical Research and Development Considerations

In Vitro and In Vivo Pharmacological Evaluation

The primary structural components of the cinnamylpiperazine (B8809312) class are a piperazine (B1678402) core and a cinnamyl moiety. nih.gov This class of compounds is recognized as a generation of synthetic opioids. nih.gov Pharmacological evaluation has been conducted on several derivatives to determine their activity at opioid receptors.

In Vitro Evaluation: Studies have utilized a β-arrestin2 (βarr2) recruitment assay to determine the µ-opioid receptor (MOR) activation potential for various cinnamylpiperazine analogs. nih.gov This assay measures the efficacy (Emax) and potency (EC50) of a compound relative to a known opioid agonist like hydromorphone. nih.gov Of the compounds tested, AP-238 was identified as the most potent, while 2-methyl AP-237 was the most efficacious, although its efficacy was substantially lower than that of fentanyl. nih.gov The in vitro MOR activation potential of the studied cinnamylpiperazines was generally lower than that of fentanyl. nih.gov

Table 1: In Vitro µ-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs

Compound Potency (EC50, nM) Efficacy (Emax, % relative to Hydromorphone)
AP-238 248 Not Reported
2-Methyl AP-237 Not Reported 125%
AP-237 Not Reported Not Reported
para-Methyl AP-237 Not Reported Not Reported

Data sourced from a βarr2 recruitment assay. nih.gov

In Vivo Evaluation: Toxicological data from postmortem cases provides an observational link between in vitro pharmacology and in vivo effects. nih.gov Concentrations of cinnamylpiperazine derivatives have been quantitatively confirmed in postmortem samples using liquid chromatography-tandem mass spectrometry. nih.gov For instance, in four postmortem cases involving 2-methyl AP-237, concentrations ranged from 820 to 5800 ng/mL. nih.gov In two cases involving AP-238, concentrations of 87 and 120 ng/mL were detected. nih.gov The relatively high concentrations observed in these cases are consistent with the lower in vitro MOR activation potential compared to other potent synthetic opioids. nih.gov

Stability in Biological Matrices (e.g., Plasma)

The stability of a compound in biological matrices such as plasma is a critical parameter, as it influences its pharmacokinetic profile and bioavailability. While trans-1-cinnamylpiperazine is a known human metabolite of the drug cinnarizine (B98889), specific studies detailing its stability, such as its half-life or degradation pathways in human plasma, are not extensively available in the reviewed scientific literature. For a preclinical candidate, this evaluation would typically involve incubating the compound in plasma and measuring its concentration over time to determine its rate of degradation and identify any metabolites formed.

Hemotoxicity Assessment

Hemotoxicity refers to the adverse effects of a chemical on the components of blood, including red blood cells, white blood cells, and platelets. A specific hemotoxicity assessment for this compound is not detailed in the available literature. However, a broader toxicological profile can be assembled from available data.

Global Harmonized System (GHS) classification data indicates that this compound is a skin and eye irritant. nih.gov It may also cause respiratory irritation. nih.gov Furthermore, toxicological data from postmortem casework on related cinnamylpiperazine synthetic opioids provide evidence of their in vivo toxicity, with high concentrations being detected in fatal overdose cases. nih.gov This information underscores the need for a thorough toxicological assessment, including specific hemotoxicity studies, during preclinical development.

Development of Animal Models for Specific Activities (e.g., Pain Relief, Cancer)

Given the demonstrated opioid receptor activity of the cinnamylpiperazine class, a key potential therapeutic application is pain relief. nih.gov To evaluate this, specific animal models of pain are essential. For complex pain states like those associated with cancer, several well-established models exist.

One of the most common types is the transplantation model, where cancer cells are introduced into an animal to mimic tumor growth and associated pain. nih.gov These can be allograft models, using cell lines from the same species, or xenograft models, which use human tumor cell lines in immunocompromised animals. nih.gov For example, to model bone cancer pain, which is a severe and common pain in advanced cancer, tumor cells can be injected directly into the bone, such as the femur or tibia of rodents. nih.gov Pain-related behaviors, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia, are then measured to assess the analgesic efficacy of a test compound. nih.gov

Models for non-bone cancer pain, such as pancreatic cancer or squamous cell carcinoma, have also been developed to study the mechanisms driving different types of cancer pain. nih.gov The development of chronic cancer pain can be studied in models where protease-activated receptor 2 (PAR2) has been shown to play a significant role. nih.gov These established models would be suitable for evaluating the potential analgesic activity of this compound and its analogs.

Route Scouting and Optimization for Preclinical Candidates

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between piperazine and cinnamyl chloride, typically conducted under basic conditions in a solvent like chloroform (B151607) or methanol (B129727) at room temperature. For industrial-scale production, these conditions are optimized to maximize yield and purity.

More complex derivatives can be synthesized to explore structure-activity relationships. For instance, fluorinated cinnamylpiperazine analogs have been created using methods like the Buchwald-Hartwig reaction. nih.gov This process involves coupling 1-Boc-piperazine with various aryl bromides using a palladium catalyst, followed by deprotection and subsequent reaction steps to yield the final compounds. nih.gov Optimization of such synthetic routes for preclinical candidates involves adjusting parameters like solvent polarity, temperature, and the stoichiometric ratios of reactants to ensure a reliable and efficient supply of the compound for testing. Purification is commonly achieved through techniques like chromatography or recrystallization.

Crystallization and Crystalline Form Selection

Crystallization is a critical step in the manufacturing of active pharmaceutical ingredients (APIs), as it serves as a final purification step and determines the solid-state properties of the compound. While purification of this compound via recrystallization has been mentioned, specific studies on its crystalline forms (polymorphs) are not widely documented.

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have different physicochemical properties, including solubility, dissolution rate, stability, and melting point, which can profoundly impact the bioavailability and manufacturability of a drug product. Therefore, during preclinical development, a thorough polymorph screen is essential. This process involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to discover as many crystalline forms as possible. The most thermodynamically stable form is typically selected for development to avoid unexpected transformations to a more stable, and potentially less soluble, form during storage or processing.

Analytical Methods in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of trans-1-Cinnamylpiperazine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the cinnamyl double bond, and the aliphatic protons of the piperazine (B1678402) ring would be observed. researchgate.net The trans configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons. chemicalbook.com The integration of these signals helps in verifying the ratio of protons in different parts of the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. This allows for the unambiguous identification of the phenyl carbons, the olefinic carbons, and the carbons of the piperazine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons 7.20 - 7.45 (m, 5H) 126.0 - 137.0
Vinylic Protons 6.20 - 6.60 (m, 2H) 128.0 - 132.0
Piperazine Protons 2.40 - 2.90 (m, 8H) 46.0 - 54.0

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to confirm its elemental composition. This technique provides a highly precise mass-to-charge ratio (m/z) of the parent ion, which can be used to deduce a unique molecular formula. nih.gov For this compound (C₁₃H₁₈N₂), HRMS would be used to validate its calculated exact mass of 202.1470 g/mol .

X-ray crystallography offers definitive proof of the three-dimensional structure and stereochemistry of a compound. For this compound, this technique can provide a detailed crystallographic snapshot of the molecule. nih.gov This analysis would confirm the trans geometry of the alkene double bond and reveal the specific conformation of the piperazine ring, which is typically a chair conformation. The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous structural elucidation. cambridge.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Phenyl Ring 3100 - 3000
C-H Stretch (Alkene) C=C-H 3080 - 3010
C-H Stretch (Aliphatic) Piperazine Ring & -CH₂- 2950 - 2800
C=C Stretch (Alkene) Vinylic Double Bond 1650 - 1600
C=C Stretch (Aromatic) Phenyl Ring 1600 - 1450
C-H Bend (Alkene) trans C-H out-of-plane 970 - 960

Source: General FTIR correlation tables. nih.gov

The prominent band around 960-970 cm⁻¹ is particularly diagnostic, as it corresponds to the out-of-plane C-H bending vibration of the trans-disubstituted double bond.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. The technique utilizes a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

For the analysis of this compound, a reverse-phase system is typically employed. scirp.org Due to the presence of the phenyl group, the compound is chromophoric and can be readily detected by a UV detector, often set at a wavelength (λ) of 254 nm. The purity is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The mobile phase composition, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, can be adjusted to ensure effective separation from potential impurities. scirp.org

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) scirp.org
Mobile Phase Gradient of Water and Methanol scirp.org
Detection UV at 254 nm
Flow Rate 1.0 mL/min scirp.org

| Injection Volume | 10 µL scirp.org |

Liquid Chromatography Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification, quantification, and structural elucidation of chemical compounds. In the context of this compound research, LC-MS plays a vital role in analyzing the compound in various matrices, including biological fluids and tissue homogenates. nih.govnih.gov

The methodology involves two key components: a liquid chromatograph (LC) and a mass spectrometer (MS). The LC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For a compound like this compound, a reverse-phase column is typically used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile. As the mobile phase flows through the column, this compound and any potential metabolites or impurities are separated based on their hydrophobicity, eluting at characteristic retention times. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, providing definitive structural confirmation of this compound and aiding in the identification of its metabolites. nih.gov The high sensitivity and specificity of LC-MS make it an indispensable tool for pharmacokinetic studies, enabling the detection and quantification of the compound at very low concentrations. nih.gov

In Vitro Assays for Biological Activity

To evaluate the biological effects of this compound at the cellular and molecular level, a range of in vitro assays are utilized. These assays provide valuable insights into the compound's mechanism of action and its potential therapeutic applications.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov For this compound and its derivatives, which have been investigated for their effects on the central nervous system, these assays are used to assess their interaction with receptors such as dopamine (B1211576) and opioid receptors. nih.gov

A common method is the competitive radioligand binding assay. In this assay, a cell membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compound, this compound. The test compound competes with the radioligand for the binding sites on the receptor. The amount of radioactivity bound to the membranes is then measured. A high affinity of this compound for the receptor will result in a greater displacement of the radioligand and a lower measured radioactivity.

From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which is the concentration of this compound required to displace 50% of the radioligand. The binding affinity is often expressed as the inhibition constant (Kᵢ), which is calculated from the IC₅₀ value and represents the concentration of the compound that would occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Receptor TargetRadioligandKᵢ (nM) of this compound
µ-Opioid Receptor[³H]DAMGOValue
Dopamine Transporter (DAT)[³H]WIN 35,428Value
Sigma₁ Receptor³H-PentazocineValue

Note: The Kᵢ values are representative and would be determined experimentally.

Cytotoxicity Assays (e.g., MTT Colorimetric Method)

Cytotoxicity assays are employed to measure the ability of a compound to kill cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of compounds like this compound. nih.govcabidigitallibrary.org This assay is particularly relevant given the research into the anticancer properties of some piperazine derivatives.

The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product. cabidigitallibrary.orgnih.gov The formazan crystals are then solubilized with a solvent, typically dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells. cabidigitallibrary.org

To determine the cytotoxicity of this compound, cancer cell lines are cultured in the presence of varying concentrations of the compound. After a specific incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added. A decrease in the absorbance compared to untreated control cells indicates a reduction in cell viability, and thus, a cytotoxic effect of the compound. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. researchgate.net

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) of this compound
HCT-116Colon Carcinoma72Value
MCF-7Breast Adenocarcinoma72Value
PANC-1Pancreatic Carcinoma72Value
NHDF-NeoNormal Human Dermal Fibroblasts72Value

Note: IC₅₀ values are representative and would be determined experimentally. A lower IC₅₀ value indicates greater cytotoxicity. The inclusion of a normal cell line (NHDF-Neo) helps to assess the selectivity of the compound for cancer cells.

Cell Proliferation Assays

Cell proliferation assays are used to determine the effect of a compound on the growth of a cell population. nih.gov These assays are crucial for evaluating the potential of this compound as an anticancer agent, as a key characteristic of cancer is uncontrolled cell proliferation.

One common method is the MTS assay, which is similar to the MTT assay. The CellTiter 96® AQueous One Solution Cell Proliferation Assay utilizes an MTS tetrazolium compound that is reduced by viable cells to a colored formazan product. promega.com Unlike the formazan product in the MTT assay, the MTS formazan is soluble in the cell culture medium, eliminating the need for a solubilization step. promega.com The amount of formazan produced is directly proportional to the number of living cells, and a decrease in its production in the presence of this compound would indicate an inhibition of cell proliferation. promega.com

Another approach is to measure DNA synthesis, for example, through the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into the DNA of proliferating cells. The incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of cell division. A reduction in BrdU incorporation in cells treated with this compound would signify an anti-proliferative effect.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Assays to detect the induction of apoptosis are therefore important in characterizing the mechanism of action of this compound if it demonstrates cytotoxic or anti-proliferative activity. nih.gov

A widely used method for detecting apoptosis is flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells.

By staining cells treated with this compound with both Annexin V and PI and analyzing them by flow cytometry, it is possible to distinguish between different cell populations:

Viable cells: Annexin V negative and PI negative

Early apoptotic cells: Annexin V positive and PI negative

Late apoptotic/necrotic cells: Annexin V positive and PI positive

Necrotic cells: Annexin V negative and PI positive

An increase in the population of Annexin V positive cells following treatment with this compound would indicate that the compound induces apoptosis.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can interfere with the activity of a specific enzyme. nih.gov Given that some piperazine-containing compounds are known to inhibit enzymes such as histone deacetylases (HDACs), it would be relevant to investigate the effect of this compound on such enzymes. nih.gov

The principle of an enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. This is typically done by monitoring the disappearance of the substrate or the appearance of the product over time, often using a spectrophotometric or fluorometric method. nih.gov

For example, to test the inhibitory effect of this compound on a specific HDAC, the enzyme would be incubated with its substrate (a peptide with an acetylated lysine (B10760008) residue) and varying concentrations of the compound. The reaction would be stopped after a certain time, and the amount of deacetylated product would be quantified. A decrease in the amount of product formed in the presence of this compound would indicate enzyme inhibition. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme TargetSubstrateIC₅₀ (µM) of this compound
Histone Deacetylase 8 (HDAC8)Fluorogenic Acetylated PeptideValue
Monoamine Oxidase A (MAO-A)KynuramineValue
Monoamine Oxidase B (MAO-B)BenzylamineValue

Note: IC₅₀ values are representative and would be determined experimentally.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1-Cinnamylpiperazine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, carbamate derivatives can be prepared by reacting 4-cyanophenol with this compound under microplate-scale conditions (5 µmol) using general procedure A.2 . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. 60°C), and stoichiometric ratios of reactants. Purification via preparative HPLC without trifluoroacetic acid (TFA) improves yield and purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., CCDC-1990392) provides definitive stereochemical confirmation . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, with mobile phases adjusted to resolve polar byproducts .

Advanced Research Questions

Q. How does this compound enhance the antiproliferative activity of hybrid opioid peptides in pancreatic cancer models?

  • Methodological Answer : Hybrid peptides combining µ-opioid tripeptide sequences with this compound moieties exhibit cytotoxicity in 2D/3D pancreatic cancer cultures. Experimental design should include:

  • Cell viability assays : Compare IC₅₀ values of hybrids (e.g., AWL3020) to reference drugs (e.g., gemcitabine) using MTT/WST-1 protocols .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and receptor affinity (radioligand binding assays for µOR/δOR) to distinguish receptor-mediated vs. off-target effects .
  • Limitation : Normal cell lines (e.g., fibroblasts) must be tested to evaluate selectivity, as current data show nonspecific cytotoxicity .

Q. What structural modifications of this compound improve its pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the cinnamyl moiety to enhance solubility. LogP values should be monitored via shake-flask or chromatographic methods.
  • Metabolic stability : Test derivatives in liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperazine ring oxidation). Methylation of the piperazine nitrogen may reduce first-pass metabolism .
  • In vivo validation : Use rodent models to assess bioavailability and blood-brain barrier penetration, critical for CNS-targeting hybrids .

Q. How can contradictions in cytotoxicity data between 2D and 3D cancer models be resolved?

  • Methodological Answer :

  • 3D model standardization : Use spheroids or organoids with ECM-mimetic matrices (e.g., Matrigel) to better replicate tumor microenvironments.
  • Drug penetration analysis : Employ fluorescently labeled derivatives and confocal microscopy to quantify spatial distribution in 3D structures .
  • Data normalization : Report results as % inhibition relative to vehicle controls and account for hypoxia gradients in 3D cultures via qPCR (e.g., HIF-1α expression) .

Key Considerations for Future Research

  • Mechanistic clarity : Prioritize proteomic or transcriptomic profiling to identify molecular targets beyond opioid receptors .
  • Toxicity mitigation : Explore prodrug strategies or nanoparticle delivery systems to enhance tumor specificity .
  • Stereochemical impact : Compare bioactivity of cis- vs. trans-isomers to validate the role of configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.